JH-X-119-01

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

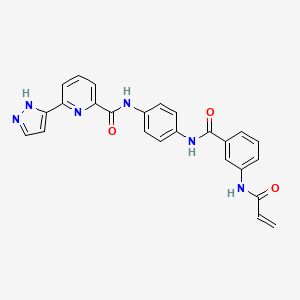

N-[4-[[3-(prop-2-enoylamino)benzoyl]amino]phenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N6O3/c1-2-23(32)27-19-6-3-5-16(15-19)24(33)28-17-9-11-18(12-10-17)29-25(34)22-8-4-7-20(30-22)21-13-14-26-31-21/h2-15H,1H2,(H,26,31)(H,27,32)(H,28,33)(H,29,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVPGYMGERDXLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC(=N3)C4=CC=NN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Mechanism of Action of JH-X-119-01: A Covalent Inhibitor of IRAK1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JH-X-119-01 is a highly potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical serine/threonine kinase in the innate immune signaling pathway. By irreversibly binding to a specific cysteine residue, this compound effectively blocks the downstream signaling cascade that leads to the activation of NF-κB. This targeted inhibition has demonstrated significant anti-proliferative activity in B-cell lymphomas with mutations in the MYD88 gene, highlighting its therapeutic potential. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental insights, and visual representations of the key molecular interactions and pathways.

Core Mechanism of Action: Covalent Inhibition of IRAK1

This compound functions as a selective and irreversible inhibitor of IRAK1.[1][2][3][4][5] Its mechanism of action is centered on the formation of a covalent bond with a specific cysteine residue, Cys302, within the ATP-binding pocket of the IRAK1 kinase domain.[1][2][5] This covalent modification effectively and permanently inactivates the kinase, preventing it from participating in downstream signaling events. The irreversible nature of this binding contributes to the high potency of this compound.

Molecular Targeting and Selectivity

The remarkable selectivity of this compound for IRAK1 over other kinases, including the closely related IRAK4, is a key feature of its design.[1][2][6] While it inhibits IRAK1 with a high affinity, it shows no significant inhibition of IRAK4 at concentrations up to 10 μM.[1][2][4] This selectivity is attributed to structural differences in the ATP-binding pockets of the two kinases. The design of this compound was a hybrid of a known IRAK1 inhibitor scaffold and a compound with broad kinome selectivity, resulting in a molecule with exceptional specificity.[1] Kinome-wide scanning has confirmed that this compound has very few off-target kinases, with YSK4 and MEK3 being the only other kinases significantly inhibited.[1][2]

Modulation of the TLR/IL-1R Signaling Pathway

IRAK1 is a central component of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are crucial for the innate immune response.[1][5] In pathological contexts, such as in certain B-cell lymphomas, mutations in the adaptor protein MYD88 lead to constitutive activation of this pathway, promoting cell survival and proliferation through the activation of the transcription factor NF-κB.[2][5]

This compound intervenes in this pathway by directly inhibiting IRAK1. Upon activation of TLRs or IL-1Rs, MYD88 is recruited, which in turn recruits and activates IRAK family kinases. By covalently binding to and inactivating IRAK1, this compound prevents the subsequent phosphorylation and activation of downstream signaling components, ultimately leading to the suppression of NF-κB activation.[2] This targeted disruption of the pro-survival signaling cascade is the basis for the anti-proliferative effects of this compound in MYD88-mutated cancer cells.

Quantitative Data

The following tables summarize the key quantitative data characterizing the activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 | Reference |

| IRAK1 | Biochemical | 9 nM | [1][4] |

| IRAK4 | Biochemical | > 10 µM | [1][2][4] |

| YSK4 | Biochemical | 57 nM | [1] |

| MEK3 | Biochemical | Not Determined | [1] |

Table 2: Cellular Activity of this compound in MYD88-Mutated B-Cell Lymphoma Cell Lines

| Cell Line | Cancer Type | EC50 (µM) | Reference |

| BCWM.1 | Waldenström's Macroglobulinemia | 0.59 - 9.72 | [1] |

| TMD8 | ABC Diffuse Large B-cell Lymphoma | 0.59 - 9.72 | [1] |

| Other Lymphoma Cell Lines | Lymphoma | 0.59 - 9.72 | [1] |

Table 3: Synergistic Activity of this compound with Ibrutinib

| Cell Line | Cancer Type | Combination Index (CI) | Effect | Reference |

| BCWM.1 | Waldenström's Macroglobulinemia | < 1.0 | Synergistic | [1] |

| TMD8 | ABC Diffuse Large B-cell Lymphoma | < 1.0 | Synergistic | [1] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the characterization of this compound are proprietary to the discovering institution and not fully available in the public domain. However, based on the published research, the following are generalized protocols for the key assays employed.

LanthaScreen™ Kinase Assay (for IC50 determination)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based biochemical assay used to measure kinase activity.

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in DMSO.

-

Prepare a solution containing the IRAK1 enzyme and a europium-labeled anti-tag antibody in kinase buffer.

-

Prepare a solution of a fluorescently labeled ATP-competitive tracer.

-

-

Assay Procedure:

-

In a 384-well plate, add the serially diluted this compound.

-

Add the IRAK1 enzyme/antibody mixture to all wells.

-

Add the tracer solution to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., donor and acceptor fluorophores).

-

Calculate the emission ratio.

-

Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Intact Protein Mass Spectrometry (for confirmation of covalent binding)

This technique is used to confirm the covalent modification of IRAK1 by this compound.

-

Sample Preparation:

-

Incubate purified IRAK1 protein with this compound at a specific molar ratio and for a defined time at room temperature. A control sample with IRAK1 and DMSO (vehicle) is also prepared.

-

-

LC-MS Analysis:

-

The reaction mixtures are analyzed by liquid chromatography-mass spectrometry (LC-MS). The protein is separated from unbound inhibitor and salts by reverse-phase chromatography.

-

The intact protein is then introduced into the mass spectrometer.

-

-

Data Analysis:

-

The mass spectrum of the IRAK1 protein is deconvoluted to determine its molecular weight.

-

A mass shift corresponding to the molecular weight of this compound in the treated sample compared to the control sample confirms the formation of a covalent adduct.

-

Cellular Thermal Shift Assay (CETSA) (for target engagement in cells)

CETSA is used to verify that this compound binds to IRAK1 within a cellular environment.

-

Cell Treatment:

-

Culture cells (e.g., a relevant lymphoma cell line) and treat with either this compound or vehicle (DMSO) for a specific duration.

-

-

Heat Treatment:

-

Harvest the cells and resuspend them in a buffer.

-

Aliquot the cell suspension and heat the different aliquots to a range of temperatures for a short period (e.g., 3 minutes).

-

-

Cell Lysis and Protein Analysis:

-

Lyse the cells to release the proteins.

-

Separate the soluble protein fraction from the precipitated protein by centrifugation.

-

Analyze the amount of soluble IRAK1 in each sample by Western blotting or another protein detection method.

-

-

Data Analysis:

-

Plot the amount of soluble IRAK1 as a function of temperature for both the treated and control samples.

-

A shift in the melting curve to a higher temperature for the this compound-treated sample indicates that the binding of the inhibitor has stabilized the protein, confirming target engagement.

-

Visualizations

Signaling Pathway

Caption: IRAK1 Signaling Pathway and the Point of Intervention by this compound.

Experimental Workflow: Confirmation of Covalent Binding

Caption: Workflow for Confirming Covalent Binding of this compound to IRAK1 via Mass Spectrometry.

Logical Relationship: Selectivity of this compound

Caption: Logical Diagram Illustrating the High Selectivity of this compound for IRAK1.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | IRAK | TargetMol [targetmol.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. medkoo.com [medkoo.com]

- 5. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

JH-X-119-01 IRAK1 covalent inhibitor

An In-depth Technical Guide to JH-X-119-01: A Covalent IRAK1 Inhibitor For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a highly potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical serine/threonine kinase in innate immune signaling pathways.[1][2][3][4][5] Dysregulation of IRAK1 is implicated in various neoplastic disorders, particularly in B-cell lymphomas with MYD88 mutations, such as Waldenström's macroglobulinemia (WM) and the ABC subtype of Diffused Large B-cell Lymphoma (DLBCL).[1][3][6] this compound was developed as a selective probe to investigate IRAK1 biology and for potential therapeutic development.[1][7] This document provides a comprehensive technical overview of its biochemical properties, mechanism of action, and the experimental protocols used for its characterization.

Mechanism of Action

This compound functions as an irreversible inhibitor of IRAK1.[1][7] It contains an acrylamide "warhead" that forms a covalent bond with a specific cysteine residue, C302, within the kinase domain of IRAK1.[1][4][7] This covalent modification permanently inactivates the enzyme, blocking its downstream signaling functions. The importance of this covalent interaction is highlighted by the significantly reduced potency of its reversible analogue.[6] Mass spectrometry studies have confirmed that this compound preferentially labels C302 over other cysteine residues like C307.[1][6]

Quantitative Data Summary

The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays. The key quantitative data are summarized in the tables below.

Table 1: Biochemical Activity and Selectivity

| Target | Parameter | Value | Notes |

| IRAK1 | IC₅₀ | 9 nM | Apparent IC₅₀ in a biochemical assay.[1][4][5][6][8][9] |

| IRAK4 | % Inhibition | No inhibition | Tested at concentrations up to 10 µM.[1][6][8] |

| YSK4 | IC₅₀ | 57 nM | Off-target kinase.[1][4][6] |

| MEK3 | - | Identified as off-target | IC₅₀ not determined due to lack of commercially available assays at the time of the study.[1][6] |

| Kinome Scan | Selectivity Score (S(10)) | 0.01 | Scanned against 468 kinases at 1 µM, indicating exceptional selectivity.[1][4][6] |

Table 2: Cellular Activity

| Cell Lines | Mutation Status | Parameter | Value Range | Notes |

| WM, DLBCL, and other lymphoma cell lines | MYD88 mutated | EC₅₀ | 0.59 - 9.72 µM | Demonstrates moderate cytotoxic activity in cancer cell lines dependent on IRAK1 signaling.[1][6] |

Signaling Pathway

IRAK1 is a key mediator in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are fundamental to the innate immune response.[10][11][12][13] Upon receptor activation by pathogens or cytokines, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK family kinases, including IRAK1.[1][11][12] Activated IRAK1 then dissociates from the receptor complex and interacts with TRAF6, leading to the activation of downstream pathways, most notably the NF-κB and MAPK pathways, which drive the expression of pro-inflammatory genes.[11][12][13] In certain B-cell lymphomas, a common L265P mutation in MYD88 leads to constitutive activation of this pathway, promoting malignant cell survival and proliferation.[1][13]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

Biochemical Kinase Assay (IRAK1 Inhibition)

-

Objective: To determine the in vitro potency (IC₅₀) of this compound against IRAK1.

-

Methodology: A fixed time-point biochemical assay was likely performed.

-

Recombinant human IRAK1 enzyme is incubated with a range of concentrations of this compound in assay buffer.

-

The reaction is initiated by the addition of ATP and a suitable peptide substrate.

-

The mixture is incubated for a specified time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods like ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

-

The percentage of inhibition at each concentration is calculated relative to a DMSO control.

-

IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation using graphing software.

-

Intact Protein Mass Spectrometry for Covalent Labeling

-

Objective: To confirm that this compound forms a covalent bond with IRAK1.

-

Methodology:

-

Recombinant IRAK1 protein is incubated with an excess of this compound or a DMSO vehicle control for a set period.

-

The samples are subjected to Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

-

The total mass of the protein is measured. A mass shift corresponding to the molecular weight of this compound (452.47 g/mol ) in the inhibitor-treated sample compared to the control confirms the formation of a covalent adduct.[7]

-

Peptide Mapping by Nanoflow LC-MS/MS

-

Objective: To identify the specific amino acid residue (C302) that is covalently modified by this compound.

-

Methodology:

-

IRAK1 protein, covalently labeled with this compound as described above, is subjected to proteolytic digestion (e.g., using trypsin).

-

The resulting peptide mixture is analyzed by nanoflow liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[1]

-

The MS/MS fragmentation spectra of the peptides are analyzed to identify the peptide containing the covalent modification.

-

The specific site of modification (C302) is pinpointed by identifying the fragment ions that carry the mass of the inhibitor.[1][6]

-

Cellular Proliferation/Viability Assays

-

Objective: To determine the cytotoxic effects (EC₅₀) of this compound on cancer cell lines.

-

Methodology:

-

Cells (e.g., MYD88-mutated DLBCL and WM cell lines) are seeded in 96-well plates and allowed to adhere overnight.[1]

-

Cells are treated with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence is read on a plate reader.

-

EC₅₀ values are calculated by normalizing the data to DMSO-treated controls and fitting to a dose-response curve.

-

Synergy Studies

-

Objective: To evaluate if this compound acts synergistically with other targeted agents like the BTK inhibitor ibrutinib.[1]

-

Methodology:

-

Cancer cells are treated with varying concentrations of this compound and ibrutinib, both alone and in combination, across a dose matrix.

-

Cell viability is measured after a set incubation period.

-

The results are analyzed using the Chou-Talalay method to calculate a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[1]

-

Conclusion

This compound is a well-characterized, potent, and highly selective covalent inhibitor of IRAK1.[1] Its demonstrated ability to irreversibly bind to C302 allows for the specific interrogation of IRAK1-dependent signaling.[1][7] With proven anti-proliferative activity in MYD88-mutated B-cell lymphoma cell lines and synergistic effects with clinically relevant inhibitors, this compound stands as a valuable chemical probe for basic research and a foundational tool for the development of novel therapeutics targeting IRAK1-driven diseases.[1][7]

References

- 1. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | IRAK | TargetMol [targetmol.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | IRAK1 inhibitor | Probechem Biochemicals [probechem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. iwmf.com [iwmf.com]

- 7. medkoo.com [medkoo.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IRAK1 - Wikipedia [en.wikipedia.org]

- 12. Interleukin Receptor Associated Kinase 1 Signaling and Its Association with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interleukin-1 receptor associated kinase - Wikipedia [en.wikipedia.org]

JH-X-119-01: A Technical Guide to its Inhibition of the NF-κB Pathway

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of JH-X-119-01, a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). By targeting IRAK1, this compound effectively modulates the NF-κB signaling pathway, a critical regulator of inflammatory and immune responses. This guide details the mechanism of action, quantitative data, and relevant experimental protocols for the study of this compound.

Core Mechanism of Action

This compound is a covalent inhibitor that selectively targets a cysteine residue (C302) in the active site of IRAK1.[1][2][3] This irreversible binding effectively blocks the kinase activity of IRAK1, a key upstream kinase in the NF-κB signaling cascade. Dysregulation of IRAK1 signaling is implicated in various neoplastic disorders, including B-cell lymphomas.[1][2]

The canonical NF-κB pathway is activated by various stimuli, including Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling. This activation leads to the recruitment of MyD88 and IRAK family proteins, including IRAK1 and IRAK4. IRAK1, once phosphorylated, autophosphorylates and subsequently interacts with TRAF6, leading to the activation of the IKK complex. The IKK complex then phosphorylates IκBα, marking it for ubiquitination and proteasomal degradation. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[4][5]

This compound, by inhibiting IRAK1, prevents these downstream events, leading to a reduction in NF-κB activation and the subsequent expression of inflammatory cytokines such as IL-6 and TNFα.[6][7]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IRAK1 IC50 | 9 nM | Biochemical Assay | [2][7][8] |

| IRAK1 IC50 | 9.3 nM | Biochemical Assay | [6][9] |

| IRAK4 Inhibition | No inhibition up to 10 µM | Biochemical Assay | [2][6][7] |

| YSK4 IC50 | 57 nM | Biochemical Assay | [2][7] |

| MEK3 Inhibition | Off-target kinase | KinomeScan | [2][6] |

| EC50 (HBL-1) | 12.10 µM | ABC-DLBCL Cell Line | [6][8] |

| EC50 Range | 0.59 - 9.72 µM | MYD88 mutated WM, DLBCL, and lymphoma cell lines | [2][7] |

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound

| Parameter | Value | Species/Model | Reference |

| Half-life (t1/2) | 1.61 hours | In vivo PK study (IV dosing) | [6][9] |

| Cmax | 9.95 µM | In vivo PK study (IV dosing) | [6][9] |

| Clearance | 18.84 mL/min/kg | In vivo PK study (IV dosing) | [6][9] |

| Survival Rate (5 mg/kg) | 37.5% | LPS-induced sepsis in mice | [6] |

| Survival Rate (10 mg/kg) | 56.3% | LPS-induced sepsis in mice | [6] |

| Control Survival Rate | 13.3% | LPS-induced sepsis in mice | [6] |

Signaling and Experimental Workflow Diagrams

This compound Inhibition of the NF-κB Signaling Pathway

Caption: this compound mechanism of NF-κB pathway inhibition.

Experimental Workflow for Evaluating this compound

Caption: Workflow for this compound in vitro and in vivo evaluation.

Detailed Experimental Protocols

IRAK1 Kinase Assay

This protocol is adapted from commercially available kinase assay kits and is intended to determine the IC50 of this compound against IRAK1.

Materials:

-

Recombinant human IRAK1 enzyme

-

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP solution

-

Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)

-

This compound stock solution (in DMSO)

-

96-well plates (white, for luminescence-based assays)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

-

In a 96-well plate, add the diluted this compound or vehicle control (DMSO in assay buffer).

-

Add the IRAK1 enzyme to each well, except for the "no enzyme" control wells.

-

Add the substrate (e.g., MBP) to all wells.

-

Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for IRAK1.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a detection reagent such as ADP-Glo™, which quantifies the amount of ADP produced.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Covalent Binding Site Identification by Mass Spectrometry

This protocol outlines a general workflow for identifying the covalent binding site of this compound on IRAK1.

Materials:

-

Recombinant human IRAK1

-

This compound

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAM)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

Acetonitrile

-

C18 desalting spin columns

-

LC-MS/MS system

Procedure:

-

Incubate recombinant IRAK1 with an excess of this compound to ensure complete labeling. A control sample with IRAK1 and vehicle (DMSO) should be prepared in parallel.

-

Denature the protein by adding a denaturing agent (e.g., urea or guanidine hydrochloride).

-

Reduce the disulfide bonds by adding DTT and incubating at 56°C.

-

Alkylate the free cysteine residues by adding IAM and incubating in the dark at room temperature.

-

Remove the excess reagents by buffer exchange or precipitation.

-

Digest the protein into peptides by adding trypsin and incubating overnight at 37°C.

-

Stop the digestion by adding formic acid.

-

Desalt the peptide mixture using C18 spin columns.

-

Analyze the peptide mixture by LC-MS/MS.

-

Search the MS/MS data against the human IRAK1 protein sequence, specifying a variable modification on cysteine corresponding to the mass of this compound.

-

The identification of a peptide with this mass shift will confirm the covalent binding and pinpoint the modified cysteine residue.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic or cytostatic effects of this compound on lymphoma cell lines.

Materials:

-

Lymphoma cell line (e.g., HBL-1, TMD8)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Treat the cells with the diluted compound or vehicle control (DMSO in medium). The final DMSO concentration should be non-toxic to the cells (typically < 0.5%).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Determine the EC50 value by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Western Blot for NF-κB Pathway Activation

This protocol is for detecting changes in the phosphorylation status of key NF-κB pathway proteins in response to this compound treatment.

Materials:

-

Cell line of interest

-

This compound

-

Stimulating agent (e.g., LPS or IL-1β)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-IRAK1, anti-phospho-IκBα, anti-phospho-p65, and total protein controls)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and allow them to grow to a suitable confluency.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with an appropriate agonist (e.g., LPS) for a short period (e.g., 15-30 minutes) to induce NF-κB activation. Include an unstimulated control.

-

Wash the cells with cold PBS and lyse them on ice with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on NF-κB pathway activation.

In Vivo Lipopolysaccharide (LPS)-Induced Sepsis Model

This protocol describes a model to evaluate the in vivo efficacy of this compound in a sepsis model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

-

Mice (e.g., C57BL/6)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound formulation for in vivo administration

-

Vehicle control

-

Sterile saline or PBS

Procedure:

-

Acclimate the mice to the housing conditions for at least one week.

-

Prepare the this compound formulation and vehicle control.

-

Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal or intravenous injection).

-

After a specified pre-treatment time, induce sepsis by injecting a lethal or sub-lethal dose of LPS (e.g., intraperitoneally).

-

Monitor the mice for signs of sepsis and record survival over a set period (e.g., 7 days).

-

In separate cohorts, blood and/or tissues can be collected at various time points post-LPS injection to measure inflammatory cytokine levels (e.g., by ELISA or cytokine bead array) and assess organ damage.

Conclusion

This compound is a valuable research tool for investigating the role of IRAK1 in NF-κB signaling and related pathologies. Its high potency and selectivity make it a suitable probe for both in vitro and in vivo studies. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of inhibiting the IRAK1-NF-κB axis.

References

- 1. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Animals and lipopolysaccharide-induced sepsis model [bio-protocol.org]

- 4. Lipopolysaccharide (LPS)-Induced Sepsis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 9. Video: Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach [jove.com]

JH-X-119-01: A Technical Guide to a Potent and Selective Covalent IRAK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of JH-X-119-01, a novel, potent, and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). This guide details its chemical structure, physicochemical properties, biological activity, relevant experimental protocols, and its synergistic potential with other targeted therapies.

Chemical Structure and Properties

This compound is a complex aromatic molecule containing a picolinamide core linked to acrylamidobenzamido and pyrazolyl moieties. Its covalent inhibitory mechanism is attributed to the acrylamide group, which irreversibly binds to a cysteine residue in the active site of IRAK1.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-(4-(3-Acrylamidobenzamido)phenyl)-6-(1H-pyrazol-5-yl)picolinamide | [1] |

| CAS Number | 2227368-54-7 (free base) | [1] |

| Molecular Formula | C₂₅H₂₀N₆O₃ | [1] |

| Molecular Weight | 452.47 g/mol | [1] |

| SMILES | O=C(NC1=CC=C(NC(C2=CC=CC(NC(C=C)=O)=C2)=O)C=C1)C3=NC(C4=CC=NN4)=CC=C3 | [1] |

| Solubility | Sparingly soluble in DMSO (1-10 mg/mL); Insoluble in PBS (pH 7.2) | [2] |

| Appearance | Solid powder | [1] |

| Purity | >98% | [1] |

Biological Activity and Mechanism of Action

This compound is a highly potent and selective inhibitor of IRAK1, a key kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. These pathways are crucial components of the innate immune system and are often dysregulated in inflammatory diseases and certain cancers.

IRAK1 Inhibition and Selectivity

This compound exhibits nanomolar potency against IRAK1 while demonstrating exceptional selectivity over other kinases, including the closely related IRAK4.[3] This selectivity is critical for minimizing off-target effects and enhancing the therapeutic window. The compound covalently modifies the Cysteine 302 (Cys302) residue within the IRAK1 kinase domain, leading to irreversible inhibition.[1]

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ | Reference |

| IRAK1 | 9 nM | [3] |

| IRAK4 | > 10,000 nM | [3] |

| YSK4 | 57 nM | [3] |

| MEK3 | Inhibition observed, IC₅₀ not determined | [3] |

Activity in MYD88-Mutant B-Cell Lymphomas

A significant number of B-cell lymphomas, including Waldenström's macroglobulinemia (WM) and the Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), harbor an activating mutation in the Myeloid Differentiation Primary Response 88 (MYD88) protein (L265P). This mutation leads to constitutive activation of the IRAK1 signaling pathway, promoting cell survival and proliferation through downstream activation of Nuclear Factor-kappa B (NF-κB). This compound has demonstrated cytotoxic activity in various MYD88-mutant lymphoma cell lines.

Table 3: Cytotoxic Activity of this compound in MYD88-Mutant Cell Lines

| Cell Line | Cancer Type | EC₅₀ (μM) | Reference |

| BCWM.1 | Waldenström's Macroglobulinemia | 0.59 - 9.72 | [2] |

| TMD8 | ABC Diffuse Large B-Cell Lymphoma | 0.59 - 9.72 | [2] |

| Various WM, DLBCL, and lymphoma cell lines | B-Cell Lymphomas | 0.59 - 9.72 | [2] |

In Vivo Efficacy in a Sepsis Model

The anti-inflammatory properties of this compound have been evaluated in a murine model of lipopolysaccharide (LPS)-induced sepsis. The compound demonstrated a significant survival benefit in a dose-dependent manner, highlighting its potential for treating severe inflammatory conditions.[3]

Table 4: In Vivo Efficacy of this compound in LPS-Induced Sepsis Mouse Model

| Dosage | Survival Rate at Day 5 | Reference |

| Vehicle Control | 13.3% | [4] |

| 5 mg/kg | 37.5% | [4] |

| 10 mg/kg | 56.3% | [4] |

Synergistic Activity with Ibrutinib

This compound exhibits a synergistic cytotoxic effect when combined with the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, in MYD88-mutant B-cell lymphoma cells.[1] This synergy arises from the dual blockade of parallel pro-survival signaling pathways downstream of the mutated MYD88 protein. While ibrutinib inhibits the BTK-dependent pathway, this compound blocks the IRAK1-dependent pathway, leading to a more profound suppression of NF-κB activation and subsequent tumor cell apoptosis.

Signaling Pathways and Experimental Workflows

IRAK1 Signaling Pathway in MYD88-Mutant B-Cell Lymphoma

References

Unraveling the Selectivity of JH-X-119-01: A Covalent IRAK1 Inhibitor

For Immediate Release

This technical guide provides an in-depth analysis of the selectivity profile of JH-X-119-01, a potent and highly selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). Developed for researchers, scientists, and professionals in drug development, this document details the quantitative data, experimental methodologies, and relevant signaling pathways associated with this compound, establishing it as a critical tool for investigating IRAK1-mediated signaling in health and disease.

Core Efficacy and Selectivity Profile

This compound is a covalent inhibitor that demonstrates exceptional potency and selectivity for IRAK1. It forms an irreversible bond with a specific cysteine residue (C302) in the IRAK1 kinase domain, leading to its potent inhibitory activity.[1][2] The compound's selectivity is a key attribute, with minimal off-target effects, making it a precise molecular probe for studying IRAK1 function.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been rigorously characterized through biochemical assays. The following table summarizes the key quantitative data that defines its selectivity profile.

| Target | IC50 | Concentration for KINOMEScan | KINOMEScan Selectivity Score (S(10)) | Notes |

| IRAK1 | 9 nM[1][3][4][5] | 1 µM[1][3] | 0.01[1][3] | Primary target; potent inhibition. |

| IRAK4 | >10 µM[1][3][4][6][7] | 1 µM[1][3] | No inhibition observed.[1][3][4][6][7] | Demonstrates high selectivity over the closely related IRAK4. |

| YSK4 | 57 nM[1][3][4] | 1 µM[1][3] | Off-target inhibition observed.[1][3][4][6][7] | One of two identified off-target kinases. |

| MEK3 | Not Determined | 1 µM[1][3] | Off-target inhibition observed.[1][3][4][6][7] | Biochemical assays were not commercially available at the time of initial publication.[1][3] |

Cellular Activity and Therapeutic Potential

In cellular contexts, this compound has demonstrated cytotoxic effects in various B-cell lymphoma cell lines that harbor mutations in the MYD88 gene, with EC50 values ranging from 0.59 to 9.72 μM.[1][3][4] This anti-proliferative activity highlights its potential as a therapeutic agent in cancers driven by aberrant IRAK1 signaling. Furthermore, studies have shown a synergistic killing effect when this compound is co-administered with the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, in these cancer cell lines.[1][6]

Signaling Pathway Context

IRAK1 is a critical serine/threonine kinase that functions downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R).[1][2] Upon ligand binding to these receptors, the adaptor protein MYD88 recruits IRAK family members, leading to the activation of downstream signaling cascades, most notably the NF-κB pathway, which plays a pivotal role in inflammation and cell survival.[1][2][6] The high selectivity of this compound for IRAK1 over IRAK4 allows for the precise dissection of IRAK1's specific roles in these pathways.

References

- 1. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. iwmf.com [iwmf.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. ashpublications.org [ashpublications.org]

The Selective IRAK1 Inhibitor JH-X-119-01: A Technical Guide to its Role in Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selective IRAK1 inhibitor, JH-X-119-01, and its role in modulating the innate immune response. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Core Concepts: this compound in Innate Immunity

This compound is a potent and highly selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical serine/threonine kinase in the signaling cascade of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family. These receptors are fundamental components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) to initiate an inflammatory response.

The mechanism of action of this compound involves the irreversible labeling of a specific cysteine residue (C302) within the IRAK1 kinase domain. This covalent modification effectively blocks the kinase activity of IRAK1, thereby inhibiting the downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines like TNF-α and IL-6.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from various published studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 | Reference |

| IRAK1 | Biochemical Kinase Assay | 9 nM | [1][2][3] |

| IRAK4 | Biochemical Kinase Assay | >10 µM | [1][2][3] |

| YSK4 | KinomeScan | 57 nM | [1] |

| MEK3 | KinomeScan | Off-target inhibition noted, IC50 not determined | [1] |

Table 2: Cellular Activity of this compound in MYD88-Mutated Lymphoma Cell Lines

| Cell Line | Cell Type | EC50 (µM) | Reference |

| BCWM.1 | Waldenström's Macroglobulinemia | 0.59 - 9.72 | [2][3] |

| TMD8 | ABC Subtype Diffused Large B-cell Lymphoma | 0.59 - 9.72 | [2][3] |

Table 3: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Sepsis

| Treatment Group | Dosage | Survival Rate (Day 5) | Reference |

| Vehicle Control | - | 13.3% | [3] |

| This compound | 5 mg/kg | 37.5% | [3] |

| This compound | 10 mg/kg | 56.3% | [3] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the TLR4/IRAK1 signaling pathway and the point of intervention by this compound.

References

The Discovery and Development of JH-X-119-01: A Covalent IRAK1 Inhibitor for MYD88-Mutated B-Cell Lymphomas

A Technical Guide for Researchers and Drug Development Professionals

Introduction

JH-X-119-01 is a novel, highly potent, and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical component of the MyD88 signaling pathway. Dysregulation of this pathway, particularly through activating mutations in MYD88, is a key driver in various B-cell malignancies, including Waldenström's Macroglobulinemia (WM) and the Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL). This technical guide provides an in-depth overview of the discovery, development, and preclinical characterization of this compound, offering valuable insights for researchers and professionals in the field of oncology drug development.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by selectively and irreversibly inhibiting the kinase activity of IRAK1. In B-cell lymphomas with activating MYD88 mutations (such as the common L265P mutation), the mutated MYD88 protein spontaneously assembles a signaling complex that includes IRAK4 and IRAK1. This leads to the phosphorylation and activation of IRAK1, which in turn triggers a downstream signaling cascade culminating in the activation of the transcription factor NF-κB.[1] NF-κB promotes cell survival and proliferation, contributing to the malignant phenotype.

This compound covalently binds to cysteine 302 (C302) within the ATP-binding pocket of IRAK1, thereby preventing its phosphorylation and subsequent activation.[1][2][3] This targeted inhibition of IRAK1 effectively blocks the pro-survival signaling mediated by the mutated MYD88, leading to antiproliferative effects and apoptosis in cancer cells.

IRAK1 Signaling Pathway in MYD88-Mutated Lymphoma

Caption: IRAK1 signaling cascade initiated by mutated MYD88.

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its biochemical potency, cellular activity, and pharmacokinetic properties.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Description |

| IRAK1 IC50 | 9.3 nM[1] | Half-maximal inhibitory concentration against IRAK1 kinase in a biochemical assay. |

| IRAK4 Inhibition | No inhibition up to 10 µM[1] | Demonstrates high selectivity for IRAK1 over IRAK4. |

| YSK4 IC50 | 57 nM[2] | Off-target kinase inhibition. |

| MEK3 Inhibition | Identified as an off-target[1] | IC50 not determined. |

| Kinome Selectivity Score (S(10) at 1 µM) | 0.01[2] | Indicates exceptional selectivity across a panel of 468 kinases. |

| Cellular EC50 (BCWM.1 - WM) | 0.59 µM[4] | Half-maximal effective concentration in a Waldenström's Macroglobulinemia cell line. |

| Cellular EC50 (TMD8 - ABC DLBCL) | 9.72 µM[4] | Half-maximal effective concentration in an Activated B-Cell like Diffuse Large B-Cell Lymphoma cell line. |

| Cellular EC50 (HBL-1 - ABC DLBCL) | 12.10 µM[3] | Half-maximal effective concentration in another ABC DLBCL cell line. |

Table 2: In Vivo Pharmacokinetics of this compound (Intravenous Administration)

| Parameter | Value | Unit |

| Half-life (t1/2) | 1.61[1] | hours |

| Maximum Concentration (Cmax) | 9.95[1] | µM |

| Clearance | 18.84[1] | mL/min/kg |

Experimental Protocols

Detailed methodologies for the key experiments in the discovery and characterization of this compound are provided below.

Synthesis of this compound

A representative synthetic scheme for this compound is described in ACS Medicinal Chemistry Letters, 2020, 11, 2238-2243. The synthesis involves a multi-step process culminating in the coupling of N-(4-(3-aminobenzamido)phenyl)-6-(1H-pyrazol-5-yl)picolinamide with acryloyl chloride. Detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, are available in the supporting information of the aforementioned publication.

Biochemical Kinase Assay

The inhibitory activity of this compound against IRAK1 and other kinases was likely determined using a radiometric or luminescence-based kinase assay. A general protocol for an in vitro kinase assay is as follows:

-

Reagents and Materials: Recombinant human IRAK1 enzyme, kinase buffer, ATP (radiolabeled or non-radiolabeled depending on the assay format), substrate peptide (e.g., myelin basic protein), and test compound (this compound).

-

Procedure: a. The test compound is serially diluted to various concentrations. b. The recombinant IRAK1 enzyme is incubated with the test compound in the kinase buffer for a defined period. c. The kinase reaction is initiated by the addition of ATP and the substrate peptide. d. The reaction is allowed to proceed for a specified time at a controlled temperature. e. The reaction is terminated, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves measuring the incorporation of 32P or 33P. For luminescence-based assays (e.g., ADP-Glo™), the amount of ADP produced is measured. f. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell Viability Assay (CellTiter-Glo®)

The antiproliferative effects of this compound on B-cell lymphoma cell lines were assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.[3]

-

Cell Culture: MYD88-mutated lymphoma cell lines (e.g., BCWM.1, TMD8) are cultured in appropriate media and conditions.

-

Assay Procedure: a. Cells are seeded in opaque-walled 96-well plates and allowed to adhere or stabilize. b. The cells are treated with serial dilutions of this compound and incubated for a specified period (e.g., 72 hours). c. The CellTiter-Glo® reagent is added to each well. d. The plate is incubated at room temperature to allow for cell lysis and stabilization of the luminescent signal. e. The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer. f. The EC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Mass Spectrometry for Covalent Target Engagement

Intact protein mass spectrometry was used to confirm the covalent binding of this compound to IRAK1.[2]

-

Sample Preparation: Recombinant IRAK1 protein is incubated with either DMSO (vehicle control) or this compound.

-

LC-MS Analysis: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS). The mass of the intact protein is measured.

-

Data Analysis: A mass shift corresponding to the molecular weight of this compound in the drug-treated sample compared to the control indicates covalent binding.

-

Peptide Mapping: To identify the specific binding site, the protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by tandem mass spectrometry (MS/MS). The modified peptide containing the covalently bound inhibitor can then be identified.

In Vivo Xenograft Model

While specific details for this compound in a lymphoma xenograft model are not extensively published, a general protocol for such a study would be as follows:

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used.

-

Tumor Implantation: MYD88-mutated lymphoma cells (e.g., TMD8) are implanted subcutaneously or orthotopically into the mice.

-

Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.

-

Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed. Pharmacodynamic markers (e.g., phosphorylation of IRAK1 downstream targets) can also be assessed in tumor tissue.

Mandatory Visualizations

References

Unveiling the Molecular Embrace: A Technical Guide to the JH-X-119-01 Binding Site on IRAK1

For Immediate Release

This technical guide provides a comprehensive overview of the binding interaction between the selective inhibitor JH-X-119-01 and its target, Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). Designed for researchers, scientists, and drug development professionals, this document delves into the specific binding site, the quantitative metrics of the interaction, and the experimental methodologies used to elucidate these details.

Core Interaction: Covalent Modification of Cysteine 302

This compound is a potent and highly selective covalent inhibitor of IRAK1.[1][2][3][4] The primary mechanism of action involves the formation of an irreversible covalent bond with a specific amino acid residue within the kinase domain of IRAK1. Extensive research has identified cysteine 302 (C302) as the principal binding site.[1][2][5] The acrylamide "warhead" of this compound engages in a Michael addition reaction with the thiol group of C302, leading to the permanent inactivation of the enzyme.[6]

Mass spectrometry analysis has demonstrated that this interaction is highly specific, with approximately 95% of the labeling occurring at C302.[2][6] A minor labeling of 5% has been observed at cysteine 307 (C307), indicating a strong preference for the C302 residue.[2][6] This covalent and selective binding underpins the high potency and specificity of this compound for IRAK1 over other kinases, including the closely related IRAK4.[2][6] The selectivity for IRAK1 over IRAK4 is attributed to differences in the ATP-binding pocket, where IRAK4 possesses a smaller front pocket that creates a steric clash with this compound.[2]

Quantitative Analysis of this compound Inhibition

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Type | Reference |

| IC50 (IRAK1) | 9 nM | Biochemical Assay | [3][4][7] |

| IC50 (IRAK1) | 9.3 nM | Biochemical Assay | [8][9] |

| IC50 (IRAK4) | >10 µM | Biochemical Assay | [7][8][9] |

| EC50 (WM, DLBCL, and lymphoma cell lines) | 0.59 to 9.72 µM | Cell-based Assay | [7] |

Table 1: Inhibitory Potency of this compound

| Kinase | Selectivity | Method | Reference |

| IRAK1 | Primary Target | KinomeScan | [1] |

| YSK4 | Off-target | KinomeScan | [7] |

| MEK3 | Off-target | KinomeScan | [7] |

Table 2: Kinase Selectivity Profile of this compound

Experimental Protocols

The characterization of the this compound binding site and its inhibitory activity relies on several key experimental techniques. Detailed methodologies are provided below.

Mass Spectrometry for Covalent Binding Site Identification

Objective: To identify the specific amino acid residue(s) on IRAK1 that form a covalent bond with this compound.

Methodology:

-

Incubation: Recombinant human IRAK1 protein is incubated with this compound to allow for covalent bond formation. A control sample with IRAK1 and a vehicle (e.g., DMSO) is prepared in parallel.

-

Denaturation, Reduction, and Alkylation: The protein samples are denatured to unfold the protein, followed by reduction of disulfide bonds and alkylation of free cysteine residues to prevent their re-oxidation.

-

Proteolytic Digestion: The protein is digested into smaller peptides using a sequence-specific protease, typically trypsin.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.[2][6]

-

MS1 Scan: The mass spectrometer scans for all peptide masses. Peptides covalently modified with this compound will exhibit a specific mass shift corresponding to the molecular weight of the inhibitor.

-

MS2 Scan (Fragmentation): The mass spectrometer isolates and fragments the modified peptides. The fragmentation pattern provides the amino acid sequence of the peptide, allowing for the precise identification of the modified residue (C302).[2]

-

-

Data Analysis: The MS/MS spectra are analyzed using specialized software to identify the peptide sequences and pinpoint the site of covalent modification.

LanthaScreen™ Kinase Binding Assay

Objective: To determine the IC50 value of this compound for IRAK1.

Methodology:

-

Principle: This assay is based on Fluorescence Resonance Energy Transfer (FRET). A europium-labeled anti-tag antibody binds to the kinase, and a fluorescently labeled ATP-competitive tracer binds to the kinase's ATP pocket. When both are bound, FRET occurs. An inhibitor competing for the ATP binding site will displace the tracer, leading to a decrease in the FRET signal.[10][11]

-

Reagents:

-

GST-tagged IRAK1 kinase

-

LanthaScreen™ Eu-anti-GST Antibody

-

Alexa Fluor™ 647-labeled Kinase Tracer

-

This compound (serially diluted)

-

-

Procedure:

-

A mixture of IRAK1 and the Eu-anti-GST antibody is prepared.

-

Serial dilutions of this compound are added to the wells of a microplate.

-

The kinase/antibody mixture is added to the wells.

-

The tracer is added to initiate the binding reaction.

-

The plate is incubated at room temperature to reach binding equilibrium.

-

-

Data Acquisition: The plate is read on a fluorescence plate reader capable of measuring time-resolved FRET. The emission ratio of the acceptor (Alexa Fluor™ 647) to the donor (Europium) is calculated.

-

Data Analysis: The emission ratios are plotted against the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.

KinomeScan™ Selectivity Profiling

Objective: To assess the selectivity of this compound against a large panel of human kinases.

Methodology:

-

Principle: This is a competition binding assay where test compounds are quantified by their ability to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase.[12][13]

-

Procedure:

-

A large panel of DNA-tagged human kinases is used.

-

Each kinase is incubated with the immobilized ligand and this compound at a fixed concentration (e.g., 1 µM).

-

After reaching equilibrium, the unbound kinase is washed away.

-

The amount of bound kinase is quantified by qPCR.

-

-

Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) binding. A lower percentage indicates stronger binding of the inhibitor to the kinase. This allows for a broad assessment of the inhibitor's selectivity across the human kinome.

Visualizations

IRAK1 Signaling Pathway and this compound Inhibition

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | IRAK | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medkoo.com [medkoo.com]

- 6. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. pubcompare.ai [pubcompare.ai]

- 13. chayon.co.kr [chayon.co.kr]

Unraveling the Biological Function of IRAK1 Inhibition by JH-X-119-01: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1 receptor-associated kinase 1 (IRAK1) is a critical serine/threonine kinase that functions as a key signaling node in innate immunity and inflammatory pathways. Its dysregulation has been implicated in a variety of pathological conditions, including cancer and inflammatory diseases. JH-X-119-01 has emerged as a potent and highly selective covalent inhibitor of IRAK1, offering a valuable tool for dissecting the biological roles of IRAK1 and presenting a promising therapeutic strategy. This technical guide provides an in-depth overview of the biological function of IRAK1 inhibition by this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.

Introduction to IRAK1 and the Rationale for its Inhibition

IRAK1 is a central component of the signaling cascade initiated by Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family.[1][2][3] Upon ligand binding to these receptors, the adaptor protein MyD88 recruits IRAK4, which in turn phosphorylates and activates IRAK1.[4] Activated IRAK1 then dissociates from the receptor complex and interacts with TRAF6, leading to the activation of downstream signaling pathways, most notably the NF-κB and MAPK pathways.[1][3] These pathways orchestrate the expression of a wide array of pro-inflammatory cytokines, chemokines, and other mediators that are vital for host defense but can also contribute to the pathogenesis of various diseases when dysregulated.[2][5]

The aberrant activation of IRAK1 has been linked to the progression and therapeutic resistance of several cancers, including B-cell lymphomas.[1][6] Furthermore, IRAK1 signaling plays a significant role in inflammatory conditions such as sepsis.[7][8] Consequently, the development of selective IRAK1 inhibitors like this compound provides a targeted approach to modulate these pathological processes.

This compound: A Potent and Selective IRAK1 Inhibitor

This compound is a novel, highly selective, and covalent inhibitor of IRAK1.[6][9][10] Its mechanism of action involves the irreversible labeling of cysteine 302 (C302) within the IRAK1 kinase domain.[6][10][11] This covalent modification effectively blocks the kinase activity of IRAK1, thereby preventing the downstream signaling events.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the inhibitory activity and cellular effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Notes |

| IRAK1 | 9[9][10][12][13] | Apparent IC50 in biochemical assays. |

| IRAK4 | >10,000[6][9][10][13] | Demonstrates high selectivity over IRAK4. |

| YSK4 | 57[9][10][13] | Identified as a potential off-target kinase. |

| MEK3 | Inhibition observed[9][10] | Another potential off-target kinase. |

Table 2: Cellular Activity of this compound in MYD88-Mutated B-Cell Lymphoma Cell Lines

| Cell Line | Cell Type | EC50 (µM) |

| BCWM.1 | Waldenström's Macroglobulinemia (WM) | 0.59 - 9.72[9][10] |

| TMD8 | Diffused Large B-cell Lymphoma (DLBCL) | 0.59 - 9.72[9][10] |

| HBL-1 | ABC-DLBCL | 12.10[8] |

Table 3: In Vivo Efficacy of this compound in a Lipopolysaccharide (LPS)-Induced Sepsis Mouse Model

| Treatment Group | Dose (mg/kg) | Survival Rate (Day 5) |

| Vehicle Control | - | 13.3%[7] |

| This compound | 5 | 37.5%[7] |

| This compound | 10 | 56.3%[7] |

Table 4: Pharmacokinetic Properties of this compound (Intravenous Dosing)

| Parameter | Value |

| Half-life (t1/2) | 1.61 hours[6][11] |

| Maximum Concentration (Cmax) | 9.95 µM[6][11] |

| Clearance | 18.84 mL/min/kg[6][11] |

Biological Functions of IRAK1 Inhibition by this compound

The inhibition of IRAK1 by this compound leads to several key biological consequences, primarily centered around the attenuation of inflammatory signaling and the induction of apoptosis in specific cancer cells.

Downregulation of NF-κB Signaling

A primary outcome of IRAK1 inhibition is the suppression of the NF-κB signaling pathway. By preventing the activation of downstream kinases, this compound blocks the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[7] This leads to a reduction in the nuclear translocation of the NF-κB p65 subunit, thereby decreasing the transcription of NF-κB target genes, which include pro-inflammatory cytokines like IL-6 and TNF-α.[7][11]

Reduction of Pro-inflammatory Cytokine Production

Consistent with its impact on NF-κB signaling, this compound has been shown to decrease the production and mRNA levels of key pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages stimulated with LPS.[7][11] In a murine model of acute graft-versus-host disease (aGVHD), this compound reduced the production of TNF-α and IFN-γ in macrophages.[14]

Anti-proliferative and Pro-apoptotic Effects in Cancer Cells

In B-cell lymphoma cell lines harboring activating mutations in the MyD88 gene, IRAK1 signaling is crucial for cell survival and proliferation.[6][10] this compound exhibits cytotoxic effects in these cells, inducing apoptosis.[9][10] Furthermore, the combination of this compound with the BTK inhibitor ibrutinib results in synergistic tumor cell killing in MYD88-mutated Waldenström's macroglobulinemia and ABC-DLBCL cells.[6][10][11]

Amelioration of Sepsis in a Preclinical Model

In a mouse model of LPS-induced sepsis, treatment with this compound significantly improved survival rates.[7][8] This protective effect is attributed to the compound's ability to mitigate the systemic inflammatory response, as evidenced by reduced lung injury and decreased production of inflammatory cytokines.[8]

Visualizing the Molecular Mechanisms and Experimental Workflows

To provide a clearer understanding of the complex biological processes involved, the following diagrams, generated using the DOT language, illustrate the IRAK1 signaling pathway, the mechanism of its inhibition by this compound, and a typical experimental workflow for assessing the compound's effects.

Caption: IRAK1 Signaling Pathway and Inhibition by this compound.

Caption: General Experimental Workflow for Characterizing this compound.

Detailed Experimental Protocols

The following sections provide an overview of the methodologies typically employed in the characterization of this compound.

IRAK1 Kinase Inhibition Assay (Biochemical)

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of IRAK1.

-

Reagents and Materials:

-

Recombinant human IRAK1 enzyme

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Substrate (e.g., Myelin Basic Protein or a synthetic peptide)

-

This compound (in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase buffer.

-

Add the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add the IRAK1 enzyme and substrate to the wells and incubate briefly.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP levels using a luminescence-based detection reagent according to the manufacturer's protocol.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay

This assay assesses the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.

-

Reagents and Materials:

-

Cancer cell lines (e.g., BCWM.1, TMD8)

-

Complete cell culture medium

-

This compound (in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well opaque plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Equilibrate the plate to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent viability relative to the vehicle-treated control and determine the EC50 value.

-

Western Blot Analysis for NF-κB Signaling

This technique is used to detect changes in the phosphorylation status and protein levels of key components of the NF-κB pathway.

-

Reagents and Materials:

-

Cells treated with this compound and/or a stimulant (e.g., LPS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Lyse the treated cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

-

Mass Spectrometry for Covalent Target Engagement

This method confirms the covalent binding of this compound to IRAK1 and identifies the specific amino acid residue involved.

-

Reagents and Materials:

-

Recombinant IRAK1 protein

-

This compound

-

Incubation buffer

-

Trypsin

-

LC-MS/MS system

-

-

Procedure:

-

Incubate recombinant IRAK1 with an excess of this compound.

-

Remove the unbound inhibitor.

-

Denature, reduce, and alkylate the protein.

-

Digest the protein into smaller peptides using trypsin.

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Search the MS/MS data against the IRAK1 protein sequence to identify peptides that have been modified by the addition of this compound.

-

The mass shift on a specific peptide containing Cysteine 302 confirms the covalent modification at this site.[10]

-

Conclusion

This compound is a powerful and selective chemical probe for studying the biological functions of IRAK1. Its ability to covalently inhibit IRAK1 has provided significant insights into the role of this kinase in inflammatory responses and cancer cell survival. The data and methodologies presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and therapeutically target IRAK1-mediated pathologies. The synergistic effects observed with other targeted therapies, such as BTK inhibitors, highlight the potential of this compound as a component of combination therapies in the future.

References

- 1. iwmf.com [iwmf.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | IRAK | TargetMol [targetmol.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: JH-X-119-01 in a Murine Sepsis Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of JH-X-119-01, a selective Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) inhibitor, in an in vivo mouse model of lipopolysaccharide (LPS)-induced sepsis. The provided protocols are based on published research and are intended to guide the design and execution of similar studies.

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The inflammatory cascade in sepsis is often initiated by pathogen-associated molecular patterns (PAMPs), such as LPS from Gram-negative bacteria, which binds to Toll-like receptor 4 (TLR4). This interaction triggers a signaling cascade involving IRAK1, leading to the activation of NF-κB and the subsequent production of pro-inflammatory cytokines like TNF-α and IL-6. Selective inhibition of IRAK1 presents a promising therapeutic strategy to mitigate the excessive inflammation characteristic of sepsis. This compound is a potent and selective IRAK1 inhibitor that has been shown to ameliorate LPS-induced sepsis in mice.[1][2]

Mechanism of Action: this compound in Sepsis

This compound selectively inhibits the phosphorylation of IRAK1, a critical step in the TLR4 signaling pathway.[1] By blocking IRAK1 activation, this compound prevents the downstream phosphorylation of NF-κB, a key transcription factor for pro-inflammatory genes.[1] This leads to a reduction in the production and release of inflammatory cytokines, thereby alleviating the systemic inflammation and organ damage associated with sepsis.

Caption: Signaling pathway of LPS-induced inflammation and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo and in vitro studies of this compound in the context of sepsis.

Table 1: In Vivo Efficacy of this compound in LPS-Induced Sepsis in Mice

| Treatment Group | Dosage (mg/kg) | Survival Rate (Day 5) | p-value (vs. Vehicle) |

| Vehicle Control | - | 13.3% | - |

| This compound | 5 | 37.5% | 0.046 |

| This compound | 10 | 56.3% | 0.003 |

Data sourced from a study using a C57BL/6 mouse model with LPS (20 mg/kg) challenge.[1][2]

Table 2: Effect of this compound on Blood CD11b+ Cell Counts in Septic Mice

| Treatment Group | Time Post-LPS | Blood CD11b+ Cell Count (x 10⁶/ml) | p-value (vs. IRAK1/4 Inhibitor) |

| This compound | 24 h | 1.18 ± 0.26 | 0.001 |

| IRAK1/4 Inhibitor | 24 h | 0.79 ± 0.20 | - |

| This compound | 48 h | 1.00 ± 0.30 | 0.042 |

| IRAK1/4 Inhibitor | 48 h | 0.67 ± 0.23 | - |

This study highlights that while both selective and non-selective IRAK inhibitors improved survival, this compound resulted in higher counts of CD11b+ cells, suggesting a potentially different immunological profile.[1]

Table 3: In Vitro Effects of this compound on Macrophages

| Cell Line | Treatment | Endpoint Measured | Result |

| RAW 264.7 / THP-1 | LPS + this compound (10 µM) | Phosphorylation of NF-κB | Decreased |

| Macrophages | LPS + this compound | mRNA levels of IL-6 and TNF-α | Decreased |

| Peritoneal Macrophages | LPS + this compound | Production of TNF-α and IFN-γ | Reduced |

These in vitro results corroborate the in vivo findings, demonstrating the direct inhibitory effect of this compound on inflammatory signaling in macrophages.[1]

Experimental Protocols

The following are detailed protocols for replicating the in vivo mouse model of sepsis and subsequent analyses.

Protocol 1: LPS-Induced Sepsis Mouse Model and this compound Treatment

This protocol describes the induction of sepsis in mice using LPS and the administration of this compound.

References

Application Notes and Protocols for JH-X-119-01 in B-cell Lymphoma Cell Lines

For Research Use Only. Not for use in diagnostic procedures.

Introduction